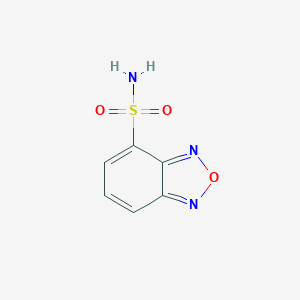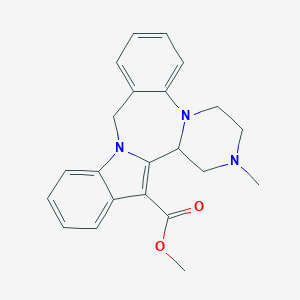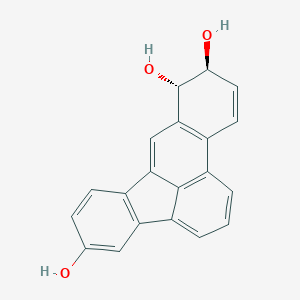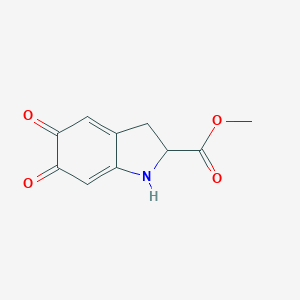
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, also known as CPP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP is a pyrrole derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mécanisme D'action
The exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the AMPK signaling pathway, which plays a crucial role in energy metabolism. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to reduce the levels of oxidative stress markers, such as MDA and ROS, in animal models of neurodegeneration. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It is a synthetic compound and may not accurately reflect the physiological effects of natural compounds. In addition, the exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate. One area of research is the development of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate-based therapeutics for the treatment of various inflammatory and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, which may lead to the discovery of novel signaling pathways and targets for drug development. Furthermore, the development of new synthetic methods for ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate may improve its yield and purity, making it a more valuable compound for scientific research.
Applications De Recherche Scientifique
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been investigated for its anti-tumor effects in various cancer cell lines. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
122453-97-8 |
|---|---|
Nom du produit |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
Formule moléculaire |
C13H12ClNO2 |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
Clé InChI |
RQSAOSHNBJFBJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Synonymes |
4-(4-CHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


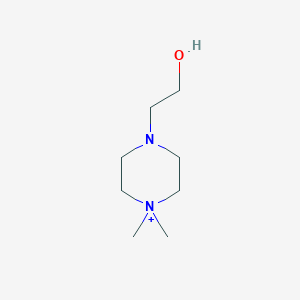
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
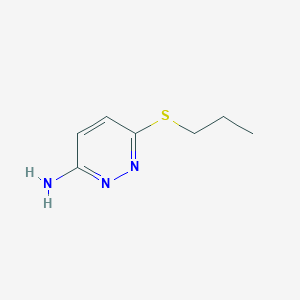

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)


